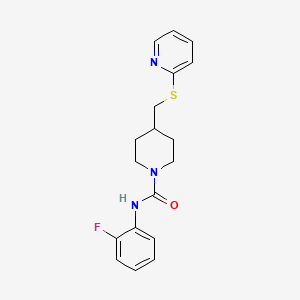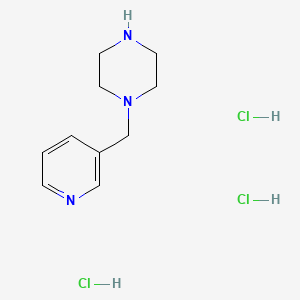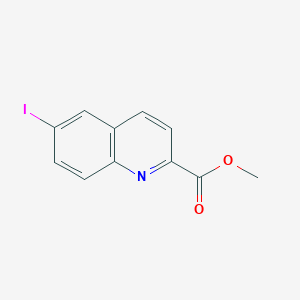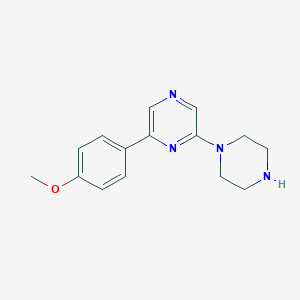
2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27FN8O2 and its molecular weight is 490.543. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized various derivatives incorporating elements similar to the specified chemical structure, exploring their biological activities. For example, compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been developed to investigate their antimicrobial, antilipase, and antiurease activities. Some derivatives displayed moderate antimicrobial activity against specific microorganisms, with certain compounds also showing antiurease and antilipase activities (Başoğlu et al., 2013).
Antipsychotic Potential
A notable study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with an antipsychotic-like profile in behavioral animal tests. These compounds, resembling the core structure of interest, did not interact with dopamine receptors like conventional antipsychotic agents, suggesting a unique mechanism of action. The research highlights the potential of these derivatives as novel antipsychotic agents without the typical dopamine receptor interactions (Wise et al., 1987).
Antimicrobial and Antifungal Activities
Several studies focused on the synthesis of novel compounds to test their antimicrobial and antifungal properties. Compounds related to the specified chemical structure have been evaluated for their ability to inhibit the growth of various microorganisms. These studies contribute to the understanding of the structure-activity relationships and potential therapeutic applications of these compounds (Hassan, 2013).
Mycobacterium tuberculosis DNA GyrB Inhibition
Research into the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme required for bacterial DNA replication, has led to the development of compounds with significant inhibitory activity. This line of research holds promise for the development of new antitubercular drugs, contributing to the fight against tuberculosis (Reddy et al., 2014).
properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN8O2/c1-2-28-24-21(25-29-23(31-36-25)17-8-4-3-5-9-17)22(27)34(30-24)16-20(35)33-14-12-32(13-15-33)19-11-7-6-10-18(19)26/h3-11H,2,12-16,27H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLFGWZUEVMJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)
![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)
![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)
![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)
